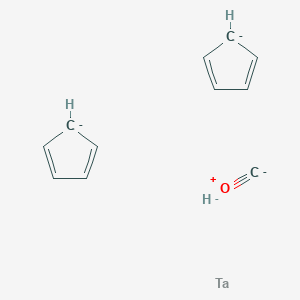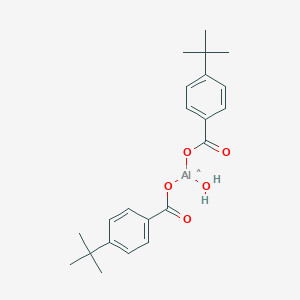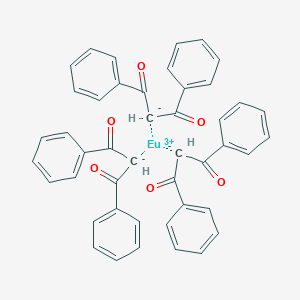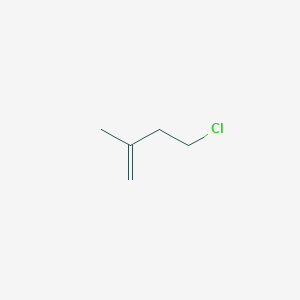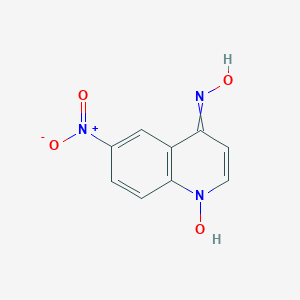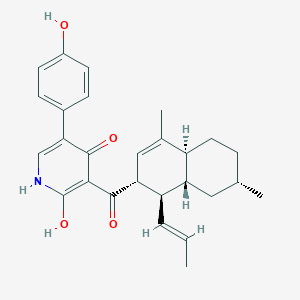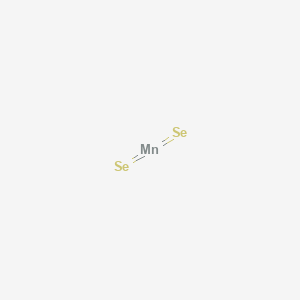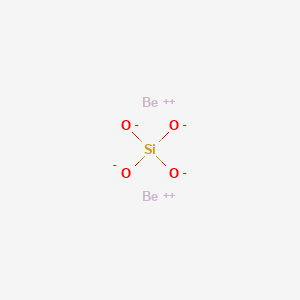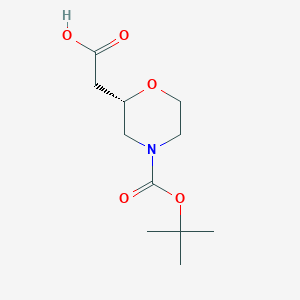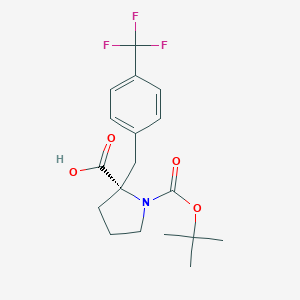
(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the formation of pyrrolidine rings and the introduction of tert-butoxycarbonyl and other functional groups. For instance, compounds like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate have been synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via mixed anhydride methods, characterized by X-ray diffraction studies (S. Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this family, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals a pyrrolidine ring adopting an envelope conformation. The structure is confirmed through spectroscopic methods and crystallography, demonstrating the spatial arrangement and conformational dynamics important for their chemical reactivity and interaction (Jing Yuan et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving these compounds include various transformations pivotal to organic synthesis, such as nitrile anion cyclization, leading to pyrrolidines with high enantioselectivity. This showcases their utility in constructing complex, chiral chemical architectures (John Y. L. Chung et al., 2005).
Applications De Recherche Scientifique
Biologically Active Compounds from Plants
Carboxylic acids, including derivatives similar to the specified compound, have been studied for their biological activities. Research indicates that structural differences in carboxylic acids can significantly impact their antioxidant, antimicrobial, and cytotoxic activities. For example, rosmarinic acid exhibits high antioxidant activity, highlighting the potential of structurally related carboxylic acids in pharmaceutical and cosmetic applications (Godlewska-Żyłkiewicz et al., 2020).
Functional Chemical Groups in CNS Drug Synthesis
The compound's structural motif, specifically its pyrrolidine ring, is highlighted as a functional group likely to contribute to CNS activity. Heterocycles with heteroatoms such as nitrogen, present in pyrrolidine, form a significant class of organic compounds with potential CNS effects. This suggests that derivatives of the specified compound could be explored for the development of novel CNS acting drugs, offering a pathway to address diseases with fewer side effects (Saganuwan, 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, central to the compound , plays a crucial role in medicinal chemistry. It's a versatile scaffold for bioactive molecules due to its stereochemistry and the ability to explore pharmacophore space effectively. The review of bioactive molecules with pyrrolidine rings underscores the significance of this structure in developing compounds for treating human diseases. The stereoisomers and spatial orientation of substituents on the pyrrolidine ring can significantly influence the biological profile of drug candidates, highlighting the utility of such compounds in the design of new therapeutic agents (Li Petri et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYODUEBIJKKN-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428028 |
Source


|
| Record name | Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217720-94-9 |
Source


|
| Record name | Boc-(S)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

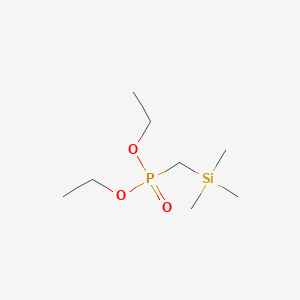
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
